Isometheptene hydrochloride

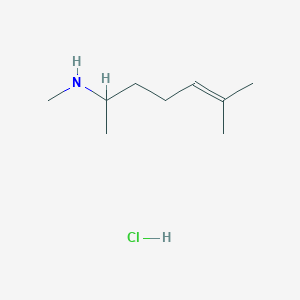

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6168-86-1 |

|---|---|

Molecular Formula |

C9H20ClN |

Molecular Weight |

177.71 g/mol |

IUPAC Name |

methyl(6-methylhept-5-en-2-yl)azanium;chloride |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)6-5-7-9(3)10-4;/h6,9-10H,5,7H2,1-4H3;1H |

InChI Key |

AUERTJOCDMCUAL-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)NC.Cl |

Canonical SMILES |

CC(CCC=C(C)C)[NH2+]C.[Cl-] |

Other CAS No. |

6168-86-1 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

503-01-5 (Parent) |

Synonyms |

(1,5-dimethylhex-4-enyl)methylammonium chloride |

Origin of Product |

United States |

Synthesis and Chemical Modifications of Isometheptene Hydrochloride

Established Synthetic Pathways of Isometheptene (B1672259)

The synthesis of isometheptene has evolved from its initial preparation to include more refined and innovative methods.

Isometheptene, or N,6-dimethylhept-5-en-2-amine, was first prepared as described in U.S. Patent 2,230,753 in 1941. google.comgoogle.com A common manufacturing process involves the reduction of methyl heptenone. chemicalbook.comchemicalbook.com In this method, methyl heptenone is dissolved in 75% alcohol and undergoes reduction with activated aluminum in the presence of methylamine (B109427) to yield isometheptene. chemicalbook.comchemicalbook.com This foundational approach established the basis for producing the racemic mixture of the compound.

More recent synthetic strategies have introduced new reagents and methodologies, often developed in the context of studying its metabolites. One innovative approach utilizes the Borch procedure to introduce the methylamino group. cdnsciencepub.com This involves the reductive amination of a ketone, such as 6-methyl-5-hepten-2-one (B42903), with methylamine and sodium cyanoborohydride. cdnsciencepub.com

Another significant innovation involves the use of selenium dioxide as a key reagent for the specific oxidation of the isobutenyl group, a reaction known for its trans selectivity. cdnsciencepub.comcdnsciencepub.comresearchgate.netcapes.gov.br Subsequent reduction of the resulting aldehyde can be achieved using sodium borohydride (B1222165) in ethanol (B145695). cdnsciencepub.comcdnsciencepub.comresearchgate.netcapes.gov.br These methods provide alternative pathways to isometheptene and its derivatives, showcasing advancements in synthetic organic chemistry.

Table 1: Key Synthetic Reactions for Isometheptene and Derivatives

| Reaction Type | Starting Material | Key Reagents | Product | Reference |

| Reductive Amination | Methyl heptenone | Activated Aluminum, Methylamine | Isometheptene | chemicalbook.comchemicalbook.com |

| Reductive Amination (Borch) | 6-methyl-5-hepten-2-one | Methylamine, Sodium Cyanoborohydride | Isometheptene | cdnsciencepub.com |

| Oxidation | N-trifluoroacetyl-isometheptene | Selenium Dioxide | trans-2-methyl-6-N-methyltrifluoroacetamido-2-hepten-1-al | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Reduction | Aldehyde intermediate | Sodium Borohydride | Alcohol derivative | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

Stereochemical Synthesis and Characterization of Isometheptene Enantiomers

Isometheptene possesses a chiral center at the 2-position of the heptene (B3026448) chain, leading to the existence of two enantiomers: (R)- and (S)-isometheptene.

The separation of racemic isometheptene into its individual enantiomers, (R)- and (S)-isometheptene, has been undertaken to investigate their distinct pharmacological properties. nih.govnih.goveur.nl The synthesis, purification, and characterization of the (R)-enantiomer have been described in detail. google.comgoogle.com A key method for determining the absolute stereochemistry involves the use of Mosher's amides. google.com The structural characterization of the (R)-isomer has been further solidified through X-ray crystallography of its crystallized mucate salt. google.comgoogle.com Research indicates that the enantiomers exhibit different binding affinities for certain receptors; for instance, (R)-isometheptene binds to the I₁-imidazoline receptor with significantly greater affinity than (S)-isometheptene. nih.goveur.nl

Several methods have been developed for the separation and purification of isometheptene enantiomers. Chiral resolution techniques can be employed to separate the racemic mixture, achieving high enantiomeric excess. One effective analytical and potentially preparative method involves derivatization with R-α-Methoxy-α-trifluoromethylphenylacetic chloride (MTPA-Cl). ugent.be The resulting diastereomeric N-MTPA derivatives can then be separated and analyzed using liquid chromatography-mass spectrometry (LC-MS/MS), allowing for the distinct identification and quantification of each enantiomer. ugent.be

Synthesis of Isometheptene Metabolites and Related Compounds for Research

To understand the in vivo behavior of isometheptene, its primary metabolites have been synthesized for research purposes. The two major metabolites are the trans-(E) and cis-(Z) isomers of 2-methyl-6-methylamino-2-hepten-1-ol. cdnsciencepub.comcdnsciencepub.com

The synthesis of the trans isomer can be achieved through two primary routes. cdnsciencepub.comcdnsciencepub.comresearchgate.net The first route involves the oxidation of the N-trifluoroacetyl derivative of isometheptene with selenium dioxide in ethanol, which selectively oxidizes the trans-methyl group of the isobutenyl moiety to an aldehyde. cdnsciencepub.comcdnsciencepub.comresearchgate.net This aldehyde is then reduced to the corresponding alcohol using sodium borohydride. cdnsciencepub.comcdnsciencepub.comresearchgate.net The second route involves the hydrolysis of trans-2-methyl-6-oxo-2-hepten-1-ol ethylene (B1197577) ketal to a hydroxyketone, followed by reductive amination to yield the trans metabolite. cdnsciencepub.comcdnsciencepub.com

The synthesis of the cis metabolite utilizes a modified Wittig reaction to create the cis double bond stereochemistry, starting from 4-oxo-1-pentanal ethylene ketal. cdnsciencepub.com The resulting cis ketal alcohol is then hydrolyzed to the corresponding hydroxyketone and subsequently undergoes reductive amination to produce cis-(Z)-2-methyl-6-methylamino-2-hepten-1-ol. cdnsciencepub.comcdnsciencepub.com

Table 2: Synthesized Isometheptene Metabolites

| Compound Name | Isomer | Key Synthetic Step | Reference |

| 2-Methyl-6-methylamino-2-hepten-1-ol | trans-(E) | Selenium dioxide oxidation followed by sodium borohydride reduction | cdnsciencepub.comcdnsciencepub.comresearchgate.netcapes.gov.br |

| 2-Methyl-6-methylamino-2-hepten-1-ol | cis-(Z) | Modified Wittig reaction and reductive amination | cdnsciencepub.comcdnsciencepub.com |

Pathways for In Vivo Metabolite Preparation

The in vivo metabolism of isometheptene results in the formation of several compounds, two of which have been synthesized in the laboratory to confirm their structure and to enable further pharmacological testing. The synthesized metabolites are the trans and cis isomers of 2-methyl-6-methylamino-2-hepten-1-ol.

Research has outlined distinct synthetic routes for these metabolites. beilstein-journals.org For the trans isomer, trans-(E)-2-Methyl-6-methylamino-2-hepten-1-ol, two primary methods have been described.

Method A for the trans isomer begins with the N-trifluoroacetyl derivative of isometheptene. This starting material is oxidized using selenium dioxide in ethanol, which yields trans-2-methyl-6-N-methyltrifluoroacetamido-2-hepten-1-al. beilstein-journals.org This aldehyde intermediate is then converted to the final trans alcohol metabolite by reaction with sodium borohydride in an ethanol solution. beilstein-journals.org

Method B , an alternative and efficient route to the trans isomer, starts from 6-methyl-5-hepten-2-one ethylene ketal. This compound is first reacted with selenium dioxide and then with sodium borohydride to produce the trans olefinic alcohol. Subsequent deketalization in an acidified tetrahydrofuran (B95107) solution affords a hydroxyketone. The final step involves the introduction of the methylamino group via a reductive amination process, reacting the hydroxyketone with methylamine and sodium cyanoborohydride in methanol.

The synthesis of the cis isomer, cis-(Z)-2-methyl-6-methylamino-2-hepten-1-ol, follows a pathway involving the reductive amination of the corresponding cis-hydroxyketone. beilstein-journals.org This precursor, cis-2-methyl-6-oxo-2-hepten-1-ol, is hydrolyzed from its ethylene ketal form without isomerization before being reductively aminated to yield the desired cis metabolite. beilstein-journals.org

Table 1: Synthesized In Vivo Metabolites of Isometheptene

| Metabolite Name | Isomer | Key Synthesis Steps | Starting Material (Example) |

|---|

Synthesis of Deuterated Analogs for Pharmacokinetic Studies

The use of stable isotope-labeled compounds, particularly those containing deuterium (B1214612) (a heavy isotope of hydrogen), is a critical tool in modern pharmacokinetic (PK) research. symeres.comnih.gov Deuterating a drug molecule can alter its metabolic profile, often leading to a longer half-life and reduced clearance rates, a phenomenon known as the kinetic isotope effect. symeres.comgoogle.com Furthermore, deuterated analogs serve as ideal internal standards for highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC/MS/MS), which are used to quantify drug concentrations in biological fluids. iaea.orgresearchgate.net

For isometheptene, a deuterated version, Isometheptene-d3 Maleate, has been developed for use in pharmacokinetic studies. While the specific synthesis details for this particular analog are proprietary, the general principles for creating such molecules are well-established. princeton.edu

The synthesis of deuterated compounds typically follows one of two main strategies:

The Synthetic Approach: This method involves using a starting material that already contains deuterium atoms. princeton.edu The synthesis then proceeds through a series of chemical reactions to build the final deuterated molecule. This ensures precise placement of the deuterium atoms within the molecular structure.

The Exchange Approach: This strategy involves replacing hydrogen atoms with deuterium atoms on the already formed drug molecule or a late-stage intermediate. princeton.edu This is often achieved through catalytic hydrogen/deuterium (H/D) exchange reactions, using a deuterium source like deuterium oxide (D₂O). princeton.edumdpi.com

The purpose of creating deuterated analogs like Isometheptene-d3 is to provide a compound that is chemically identical to the parent drug but has a different mass. symeres.com This mass difference allows it to be distinguished from the non-deuterated drug in mass spectrometry analyses, making it an excellent internal standard for quantifying the drug's absorption, distribution, metabolism, and excretion (ADME) with high precision. iaea.orgresearchgate.net The modification can also be used to investigate metabolic pathways by strategically placing deuterium at sites prone to metabolic breakdown. nih.gov

Pharmacological Mechanisms of Action of Isometheptene Hydrochloride in Preclinical Models

Sympathomimetic Actions and Adrenergic Receptor Interactions

Isometheptene's sympathomimetic effects are mediated through its interaction with various adrenergic receptors. invivochem.comdrugbank.com Preclinical studies, particularly in pithed rats and anesthetized dogs, have been instrumental in dissecting these interactions. The racemate of isometheptene (B1672259) has been shown to possess a mixed sympathomimetic action, involving both direct receptor agonism and indirect mechanisms. springermedizin.denih.gov

Isometheptene demonstrates agonist activity at alpha-adrenoceptors, contributing significantly to its vasoconstrictor effects. springermedizin.deresearchgate.net This interaction is a key component of its mechanism of action.

Preclinical research has established that isometheptene directly stimulates alpha-1 adrenoceptors, leading to vasoconstriction. springermedizin.denih.gov In studies on pithed rats, the vasopressor responses induced by the (S)-enantiomer of isometheptene were significantly attenuated by prazosin, a selective alpha-1 adrenoceptor antagonist. nih.gov This finding highlights the direct role of alpha-1 adrenoceptor activation in the vasoconstrictor effects of isometheptene. springermedizin.denih.gov The stimulation of these receptors on vascular smooth muscle cells initiates a signal transduction cascade that increases intracellular calcium, leading to muscle contraction and a narrowing of the blood vessels. invivochem.comnih.gov The (S)-isometheptene enantiomer, in particular, exhibits a mixed sympathomimetic action, combining direct alpha-1 adrenoceptor stimulation with an indirect tyramine-like effect. springermedizin.denih.gov In contrast, the vascular responses to the (R)-isometheptene enantiomer are primarily due to an indirect, tyramine-like action. nih.gov

Table 1: Effects of Adrenoceptor Antagonists on Isometheptene-Induced Responses in Pithed Rats

| Enantiomer | Response Measured | Antagonist | Effect on Response | Reference |

|---|---|---|---|---|

| (S)-Isometheptene | Vasopressor | Prazosin (α1 antagonist) | Practically abolished | nih.gov |

| (S)-Isometheptene | Vasopressor | Rauwolscine (α2 antagonist) | Unaffected | nih.gov |

| (S)-Isometheptene | Tachycardic | Prazosin (α1 antagonist) | Unaffected | nih.gov |

| (S)-Isometheptene | Tachycardic | Propranolol (β antagonist) | Abolished | nih.gov |

| (S)-Isometheptene | Vasopressor | Reserpine (B192253) | Attenuated | springermedizin.denih.gov |

| (S)-Isometheptene | Tachycardic | Reserpine | Abolished | springermedizin.denih.gov |

The role of alpha-2 adrenoceptors in the actions of isometheptene is more nuanced. In canine models, isometheptene-induced vasoconstriction in the external carotid artery was attenuated by the alpha-2 adrenoceptor antagonist rauwolscine. google.com Further investigation using selective antagonists suggested the involvement of alpha-2A and alpha-2C adrenoceptor subtypes in this response. google.com However, in pithed rats, the vasopressor responses to (S)-isometheptene were not significantly affected by rauwolscine. nih.gov In vitro studies on porcine meningeal artery segments showed that while noradrenaline-induced contractions were antagonized by rauwolscine, isometheptene itself failed to produce significant contraction. researchgate.net This suggests that the involvement of alpha-2 adrenoceptors may be species- and vascular bed-dependent.

Stimulation of beta-1 adrenergic receptors in the heart by catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) leads to increased heart rate (positive chronotropic effect) and contractility (inotropic effect). iiab.me Preclinical studies in pithed rats have demonstrated that the tachycardic responses to isometheptene are mediated by an indirect, tyramine-like action that leads to the stimulation of beta-adrenoceptors. springermedizin.deeur.nl Specifically, the tachycardic effects of the (S)-isometheptene enantiomer were abolished by the beta-adrenoceptor antagonist propranolol, indicating a crucial role for these receptors. nih.gov These responses were also eliminated by pretreatment with reserpine, which depletes catecholamine stores, further supporting the indirect nature of this cardiac stimulation. springermedizin.denih.gov

Alpha-Adrenoceptor Agonism

Indirect Sympathomimetic Mechanisms: Tyramine-Like Action

A significant component of isometheptene's pharmacological profile is its indirect sympathomimetic activity, often described as a "tyramine-like" action. invivochem.comdrugbank.comspringermedizin.de This mechanism involves the displacement of endogenous catecholamines from sympathetic nerve terminals. springermedizin.denih.gov

Isometheptene acts to displace norepinephrine from vesicular stores within sympathetic neurons, releasing it into the synapse. invivochem.comdrugbank.comnih.gov This released norepinephrine then acts on postsynaptic adrenergic receptors to elicit a sympathomimetic response. invivochem.com The tyramine-like action of isometheptene has been demonstrated in preclinical models where its effects were attenuated by reserpine, a drug that depletes neuronal catecholamine stores. springermedizin.degoogle.com For instance, in pithed rats, the tachycardic responses to (S)-isometheptene were abolished following reserpine treatment, underscoring the dependency of this effect on endogenous norepinephrine release. springermedizin.de Similarly, the vasoconstrictor responses to isometheptene in dogs were also reduced after reserpine pretreatment. google.com This indirect mechanism contributes to both the vasoconstrictor and tachycardic effects of the compound. springermedizin.de The (R)-enantiomer of isometheptene appears to act almost exclusively through this indirect, tyramine-like mechanism. springermedizin.denih.gov

Table 2: Summary of Isometheptene Enantiomer Mechanisms of Action

| Enantiomer | Mechanism of Action | Primary Cardiovascular Effect | Reference |

|---|---|---|---|

| (S)-Isometheptene | Mixed: Direct α1-adrenoceptor stimulation and indirect tyramine-like action | More pronounced vasopressor responses | springermedizin.denih.govnih.gov |

| (R)-Isometheptene | Exclusively indirect tyramine-like action | Equipotent tachycardic responses to (S)-enantiomer, less vasopressor effect | springermedizin.denih.govnih.gov |

Reserpine-Sensitive Pathways

Preclinical studies have investigated the interaction of isometheptene with reserpine-sensitive pathways to understand its sympathomimetic actions. Reserpine is a drug known to deplete catecholamines from nerve endings. drugbank.com

In a study involving pithed rats, pretreatment with reserpine was used to distinguish between the direct and indirect actions of isometheptene's enantiomers, the (R)- and (S)-forms. For the (S)-isometheptene enantiomer, reserpine pretreatment abolished the tachycardic (heart rate increasing) responses and significantly weakened the vasopressor (blood pressure increasing) effects. researchgate.net The remaining vasopressor activity was then blocked by prazosin, an α1-adrenoceptor antagonist. researchgate.net This suggests that (S)-isometheptene's effects are mediated by a combination of an indirect, tyramine-like action (releasing stored catecholamines) and direct stimulation of α1-adrenoceptors. researchgate.net

Conversely, the tachycardic responses induced by the (R)-isometheptene enantiomer were also completely eliminated by reserpine pretreatment, while its minor vasopressor effects were also attenuated. researchgate.neteur.nl This indicates that the cardiovascular effects of (R)-isometheptene are primarily due to an indirect, tyramine-like mechanism, reliant on the presence of catecholamines in storage vesicles. researchgate.net

These findings highlight that the sympathomimetic actions of both isometheptene enantiomers are, to a significant extent, dependent on reserpine-sensitive pathways, specifically the neuronal stores of catecholamines. researchgate.netresearchgate.net

Imidazoline (B1206853) Receptor Binding Profile

Recent research has identified the imidazoline receptors, particularly the I1 subtype, as a key target for isometheptene, offering a more nuanced understanding of its pharmacological actions beyond its classical sympathomimetic properties. tonixpharma.comgoogle.comgoogle.com

The (R)-enantiomer of isometheptene has been identified as a selective agonist for the imidazoline I1 receptor. tonixpharma.comgoogle.comnih.gov This binding affinity is significant as I1 receptors are involved in the central regulation of blood pressure and have been implicated in pain modulation. google.comnih.gov Studies have shown that the (R)-isomer of isometheptene exhibits high specificity for the I1 receptor, which is a distinct characteristic compared to its (S)-isomer. tonixpharma.com The activation of I1 receptors by agonists like moxonidine (B1115) is known to inhibit sympathetic activity. nih.gov The discovery of (R)-isometheptene's affinity for the I1 receptor suggests a potential mechanism for its therapeutic effects that is separate from its vasoconstrictor properties. google.comgoogleapis.com

The imidazoline receptor antisera-selected (IRAS) gene, also known as Nischarin, is believed to encode the I1 receptor or a crucial functional subunit, and its expression is necessary for high-affinity binding of I1 receptor ligands. nih.gov

A clear distinction exists between the two enantiomers of isometheptene in their interaction with imidazoline receptors. The (R)-enantiomer is a selective agonist for the imidazoline I1 receptor, while the (S)-enantiomer has no affinity for this receptor. tonixpharma.com This enantiomeric selectivity is crucial as it dictates the distinct pharmacological profiles of each isomer.

The (R)-isomer's agonism at I1 receptors is associated with a decrease in trigeminal sensitivity in animal models of chronic migraine, suggesting a role in analgesia. tonixpharma.comnih.gov In contrast, the (S)-isomer, which lacks I1 receptor affinity, does not exhibit this effect. tonixpharma.com Furthermore, the (S)-isomer tends to produce more pronounced vasopressor responses compared to the (R)-isomer in rats. nih.govresearchgate.net This difference in cardiovascular effects is likely attributable to their differing mechanisms of action, with the (S)-isomer having a mixed sympathomimetic action and the (R)-isomer acting primarily through a tyramine-like effect and I1 receptor agonism. researchgate.net

Table 1: Enantiomeric Activity at Imidazoline I1 Receptors

| Enantiomer | Affinity for Imidazoline I1 Receptor |

| (R)-Isometheptene | High-specificity agonist tonixpharma.com |

| (S)-Isometheptene | No affinity tonixpharma.com |

Pharmacokinetic and Metabolic Research of Isometheptene Hydrochloride in Animal Models

Absorption and Distribution Studies (Preclinical)

Preclinical research in animal models, primarily rats, indicates that isometheptene (B1672259) is readily absorbed following oral administration. Pharmacokinetic studies in rats have shown a rapid absorption phase, with the time to reach maximum plasma concentration (Tmax) occurring between 15 and 20 minutes after oral dosing. tonixpharma.com

Studies utilizing radiolabelled related compounds, such as ¹⁴C-heptaminol hydrochloride, provide further insight into the distribution process in rats. Following administration, radioactivity was detected in various tissues at levels higher than in plasma, with the notable exception of the brain, suggesting limited passage across the blood-brain barrier. researchgate.net Importantly, these studies showed no evidence of drug accumulation in any specific tissue, indicating a relatively efficient distribution and subsequent elimination process. researchgate.net While detailed studies on the protein binding of isometheptene itself are not extensively published, the general pharmacokinetic profile suggests it is distributed throughout the body before being metabolized and excreted. google.com

Interactive Data Table: Pharmacokinetic Parameters of Isometheptene in Rats You can filter and sort the data by clicking on the headers.

| Parameter | Value | Animal Model | Notes |

|---|---|---|---|

| Tmax (Time to Maximum Concentration) | 15-20 minutes | Rat | Following oral administration. tonixpharma.com |

| T½ (Half-life) | 0.5 hours | Rat | Racemic and (R)-isometheptene showed similar half-lives. tonixpharma.com |

| Distribution | Higher levels in tissues than plasma (except brain) | Rat | Based on studies with ¹⁴C-heptaminol, a related compound. researchgate.net |

| Accumulation | No evidence of tissue accumulation | Rat | Based on studies with ¹⁴C-heptaminol. researchgate.net |

Biotransformation Pathways and Metabolite Identification

The metabolism of isometheptene in animal models involves several key biotransformation pathways, leading to the formation of multiple metabolites. Research has primarily utilized rat models to identify these pathways, which include N-demethylation, hydroxylation, and the formation of heptaminol (B132716). google.comnih.gov The liver is the principal site for these metabolic processes, involving cytochrome P450 (CYP) enzymes. scispace.comnuvisan.com

One of the identified metabolic routes for isometheptene is N-demethylation. google.com This process involves the removal of a methyl group from the nitrogen atom of the isometheptene molecule. The resulting metabolite, N-desmethyl-isometheptene, has been detected in urine samples from preclinical studies. google.com This pathway is a common metabolic reaction for many pharmaceutical compounds containing N-methyl groups. uobabylon.edu.iq

Isometheptene is metabolized to 6-amino-2-methyl-heptan-2-ol, also known as heptaminol, in both rats and humans. google.com This metabolite is subsequently excreted in the urine. google.com Studies have shown that a minor metabolite of isometheptene can be converted to heptaminol under certain laboratory conditions, such as the acidic hydrolysis used in some analytical screening procedures. nih.gov Heptaminol itself is recognized as a cardiac stimulant. wikipedia.org

Isometheptene is a racemic mixture, composed of (R)- and (S)-enantiomers. tonixpharma.com Preclinical evidence suggests that the metabolism of these isomers in rats may be stereospecific. google.comgoogle.comgoogle.com This means that the two enantiomers can be processed differently by metabolic enzymes, potentially leading to different metabolic profiles and pharmacological activities. researchgate.net

In rat studies, the major urinary metabolite identified from the administration of racemic (+/-)-isometheptene is trans-2-methyl-6-methylamino-2-hepten-1-ol. nih.gov This metabolite is formed through a stereospecific trans-allylic hydroxylation. nih.gov A minor metabolite, cis-2-methyl-6-methylamino-2-hepten-1-ol, was also identified in rat urine. nih.gov While both the racemic mixture and the (R)-isomer of isometheptene show similar pharmacokinetic profiles in rats, with no observed isomeric conversion between the (R)- and (S)- forms, the distinct pharmacological activities of the individual enantiomers point towards stereoselective interactions within the body. tonixpharma.com The (S)-isomer induced more pronounced vasopressor responses in rats compared to the (R)-isomer, further supporting the concept of stereoselective effects. researchgate.net

Interactive Data Table: Major Identified Metabolites of Isometheptene in Rat Urine You can filter and sort the data by clicking on the headers.

| Metabolite Name | Stereochemistry | Abundance | Metabolic Pathway | Source |

|---|---|---|---|---|

| 2-methyl-6-methylamino-2-hepten-1-ol | trans | Major | trans-allylic hydroxylation | nih.gov |

| 2-methyl-6-methylamino-2-hepten-1-ol | cis | Minor | cis-allylic hydroxylation | nih.gov |

| N-desmethyl-isometheptene | N/A | Detected | N-demethylation | google.com |

| Heptaminol (6-amino-2-methyl-heptan-2-ol) | N/A | Detected | Conversion from a minor metabolite | google.comnih.gov |

Excretion Routes and Clearance Mechanisms (Preclinical)

Preclinical studies in animal models have established that the primary route of excretion for isometheptene and its metabolites is through the kidneys into the urine. nih.gov Research on the related compound heptaminol in rats showed it is excreted rapidly, mainly in an unchanged form in the urine. researchgate.net Following oral administration of ¹⁴C-heptaminol to rats, the parent compound was almost completely eliminated in the urine within 24 hours. researchgate.net This suggests efficient renal elimination, likely involving glomerular filtration and tubular secretion. researchgate.net The remainder of the dose may be cleared via bile and feces, though this represents a minor pathway. researchgate.net The rapid half-life of approximately 0.5 hours observed in rats further supports the finding of efficient clearance from the body. tonixpharma.com

In Vitro and Ex Vivo Pharmacological Characterization of Isometheptene Hydrochloride

Vascular Reactivity Studies

Isometheptene (B1672259) is recognized as a sympathomimetic amine with vasoconstrictive properties, which are foundational to its use. rxlist.com Its mechanism of action involves activating the sympathetic nervous system, leading to the constriction of smooth muscle in blood vessels. rxlist.comnih.gov This is achieved through an indirect "tyramine-like" action, where isometheptene displaces catecholamines like noradrenaline from neuronal vesicles into the synapse, thereby stimulating adrenergic receptors. nih.govdrugbank.com

Effects on Cranial and Systemic Vasculature (e.g., Meningeal Artery)

Ex vivo studies on isolated human blood vessels have demonstrated that isometheptene has a selective, though limited, direct contractile effect on cranial arteries. The enantiomers of isometheptene did not induce significant contraction in human proximal and distal coronary arteries or saphenous veins at any tested concentration. drugbank.com In the human middle meningeal artery, contractile effects were only observed at a very high, supratherapeutic concentration of 100 μM. drugbank.comdrugs.com

Interestingly, a notable difference is observed between in vitro and in vivo findings. While isolated human meningeal arteries showed minimal response, in vivo studies in rats revealed that isometheptene enantiomers produced significant meningeal vasoconstriction. drugbank.com This discrepancy is attributed to the presence of perivascular sympathetic tone in vivo, which is absent in isolated ex vivo vessel preparations. The tyramine-like action of isometheptene is more pronounced when this neurogenic tone is intact. drugbank.com

Comparative Vasoconstrictor Potency of Enantiomers

Isometheptene is a racemic mixture of two enantiomers, (S)-isometheptene and (R)-isometheptene, which exhibit different pharmacological profiles. In studies using pithed rats, (S)-isometheptene was found to produce significantly greater vasopressor (blood pressure increasing) responses compared to (R)-isometheptene. drugs.com

The mechanistic basis for this difference lies in their interaction with the adrenergic system. The vascular responses to (R)-isometheptene are exclusively indirect, stemming from its tyramine-like action of releasing noradrenaline. drugbank.com In contrast, (S)-isometheptene has a mixed sympathomimetic action, functioning through both this indirect tyramine-like mechanism and a minor direct stimulation of α1-adrenoceptors on vascular smooth muscle. drugbank.com

| Enantiomer | Mechanism of Action | Relative Vasopressor Potency (in rats) | Direct Contractile Effect (Human Meningeal Artery, ex vivo) |

|---|---|---|---|

| (S)-Isometheptene | Mixed: Indirect (tyramine-like) and Direct (α1-adrenoceptor stimulation) | More Potent | Contraction only at 100 μM |

| (R)-Isometheptene | Exclusively Indirect (tyramine-like) | Less Potent | Contraction only at 100 μM |

Modulation of Endothelial Function and Smooth Muscle Contraction

Isometheptene's primary effect on the vasculature is the contraction of smooth muscle cells. This process is initiated by the binding of norepinephrine (B1679862) (released via isometheptene's tyramine-like action) to adrenergic receptors on the smooth muscle cell surface. nih.gov This binding triggers a signal transduction cascade that increases intracellular calcium, which in turn activates myosin light chain kinase, leading to muscle contraction. nih.gov

Scientific literature based on the conducted searches does not provide specific data on whether isometheptene directly modulates endothelial function, such as affecting the release of nitric oxide or endothelin. Studies have confirmed that the functional integrity of the endothelium was assessed during vascular reactivity experiments, but the results focused on isometheptene's lack of effect on CGRP-induced vasodilation, rather than its direct influence on endothelial signaling pathways. drugbank.commedscape.com

Neuropharmacological Investigations

The neuropharmacological profile of isometheptene is intrinsically linked to its sympathomimetic activity.

Central Nervous System Receptor Interactions

The primary receptor interaction identified in vascular studies is the direct stimulation of peripheral α1-adrenoceptors by (S)-isometheptene. drugbank.com There is a lack of available data from comprehensive in vitro CNS receptor binding assays to fully characterize the binding profile of isometheptene hydrochloride or its individual enantiomers across a wider range of central nervous system receptors.

Effects on Neurotransmitter Systems (beyond adrenergic)

The well-documented mechanism of isometheptene is its indirect effect on the adrenergic neurotransmitter system by promoting the release of catecholamines. nih.govdrugbank.com Based on the conducted searches, there is no available scientific literature detailing the in vitro or ex vivo effects of this compound on other major neurotransmitter systems, such as the serotonergic or dopaminergic systems.

Receptor Binding Assays and Signaling Pathway Analysis

The pharmacological effects of this compound are rooted in its interaction with the sympathetic nervous system. Its mechanism involves both indirect and direct actions on adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The subsequent activation of these receptors initiates intracellular signaling cascades that produce the compound's characteristic physiological responses.

Saturation and Competition Binding Studies

Receptor binding assays are fundamental in vitro tools used to characterize the interaction between a ligand, such as Isometheptene, and its receptor. Saturation binding assays are employed to determine the density of receptors in a given tissue (Bmax) and the ligand's affinity for those receptors (Kd, the dissociation constant). Competition binding assays, conversely, are used to determine the affinity (Ki, the inhibition constant) of an unlabeled compound by measuring its ability to displace a labeled ligand from the receptor.

While the pharmacological profile of Isometheptene strongly indicates an interaction with adrenergic receptors, specific quantitative data from saturation and competition binding studies, such as Kd or Ki values, are not extensively reported in publicly available scientific literature. The characterization of Isometheptene has largely been derived from functional assays that observe its physiological effects rather than direct binding affinity measurements.

Its mechanism is primarily understood as an indirect sympathomimetic, similar to tyramine, which involves the displacement of norepinephrine from synaptic vesicles. drugbank.com Additionally, some studies suggest a minor, direct agonistic effect on α1-adrenoceptors. google.com This dual action implies an interaction with adrenergic GPCRs, though the precise binding affinities remain to be fully quantified through dedicated radioligand binding studies.

Table 1: Key Parameters in Receptor Binding Assays

| Parameter | Definition | Assay Type |

|---|---|---|

| Kd (Dissociation Constant) | The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. | Saturation Binding |

| Bmax (Maximum Binding Capacity) | The total concentration of receptors in a sample, representing the density of receptor sites. | Saturation Binding |

| Ki (Inhibition Constant) | The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. | Competition Binding |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand. | Competition Binding |

G-Protein Coupled Receptor (GPCR) Activation

Isometheptene exerts its effects through the activation of adrenergic receptors, which are classic examples of G-protein coupled receptors (GPCRs). wikipedia.org Its action is twofold:

Indirect Sympathomimetic Action: The primary mechanism of Isometheptene is its tyramine-like effect. drugbank.com It is taken up into sympathetic nerve terminals and causes the displacement and release of stored catecholamines, particularly norepinephrine, from vesicles into the synapse. drugbank.com This released norepinephrine then binds to and activates postsynaptic α- and β-adrenergic receptors, initiating a downstream signaling cascade.

Direct Agonist Action: There is also evidence to suggest that Isometheptene possesses a minor, direct agonist activity, particularly at α1-adrenergic receptors. google.com The alpha-1 receptor is a Gq-type GPCR. nih.gov

Agonist binding to an α1-adrenergic GPCR induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein (Gq). This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. The activated Gαq subunit then dissociates from the Gβγ dimer and interacts with its effector enzyme, phospholipase C. nih.gov

Intracellular Signaling Cascades (e.g., Calcium Ion Mobilization)

The activation of the Gq-coupled α1-adrenergic receptor by norepinephrine (released by Isometheptene's indirect action) or by Isometheptene's direct agonism triggers a well-defined intracellular signaling cascade that leads to an increase in intracellular calcium concentration. drugbank.comnih.gov

The sequence of events is as follows:

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

IP3 and DAG Formation: PLC hydrolyzes a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

Calcium Release from Intracellular Stores: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (or endoplasmic reticulum). This binding opens calcium channels, leading to a rapid release of stored Ca2+ ions into the cytosol. drugbank.comnih.gov

Calcium Influx: The signal transduction cascade also promotes the enhanced entry of calcium across the sarcolemma (cell membrane) through calcium channels. drugbank.comnih.gov

This elevation in intracellular calcium is the critical step that links receptor activation to a physiological response, such as smooth muscle contraction, which underlies the vasoconstrictive properties of Isometheptene. drugbank.comnih.gov The increased cytosolic calcium binds to calmodulin, which then activates myosin light chain kinase, leading to the phosphorylation of myosin and subsequent muscle contraction. drugbank.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Epinephrine (B1671497) |

| Norepinephrine |

Preclinical Animal Model Investigations of Isometheptene Hydrochloride

Cardiovascular System Studies in Rodent Models

The pithed rat model, an experimental preparation devoid of central and peripheral nervous system influences, has been instrumental in characterizing the direct cardiovascular effects of isometheptene (B1672259) and its enantiomers. nih.govspringermedizin.deresearchgate.net This model allows for the assessment of a substance's direct action on the heart and blood vessels without the confounding influence of reflex mechanisms. researchgate.net

Analysis of Heart Rate Responses

Table 1: Effect of Isometheptene Enantiomers on Heart Rate in Pithed Rats

| Compound | Dose (mg/kg) | Change in Heart Rate (beats/min) |

|---|---|---|

| (S)-Isometheptene | 0.03 | Data not specified |

| 0.1 | Data not specified | |

| 0.3 | Data not specified | |

| 1 | Data not specified | |

| 3 | Data not specified | |

| (R)-Isometheptene | 0.03 | Data not specified |

| 0.1 | Data not specified | |

| 0.3 | Data not specified | |

| 1 | Data not specified | |

| 3 | Data not specified |

Note: While studies confirm dose-dependent increases, specific numerical data for each dose is not consistently provided across the reviewed literature. Both enantiomers were found to be equipotent in increasing heart rate. eur.nlkcl.ac.uknih.govresearchgate.net

Assessment of Blood Pressure Responses

Investigations in the pithed rat model have revealed that isometheptene administration leads to an increase in diastolic blood pressure. nih.gov However, the vasopressor (blood pressure increasing) effects differ between the two enantiomers. eur.nlkcl.ac.uknih.govresearchgate.net (S)-isometheptene was found to produce significantly greater vasopressor responses compared to (R)-isometheptene. eur.nlkcl.ac.uknih.govresearchgate.neteur.nl The vasopressor response to (S)-isometheptene was dose-dependent, whereas the response to (R)-isometheptene was not. eur.nl

The mechanism for the vasopressor effect of (S)-isometheptene is considered to be a mixed sympathomimetic action, involving both an indirect tyramine-like effect and direct stimulation of α1-adrenoceptors. eur.nlspringermedizin.dekcl.ac.ukresearchgate.net This is evidenced by the fact that the vasopressor responses to (S)-isometheptene were practically abolished by the α1-adrenoceptor antagonist prazosin. eur.nlnih.govkcl.ac.ukresearchgate.net In contrast, the vascular responses to (R)-isometheptene are thought to be exclusively due to an indirect, tyramine-like action. researchgate.net

Table 2: Effect of Isometheptene Enantiomers on Diastolic Blood Pressure in Pithed Rats

| Compound | Dose (mg/kg) | Change in Diastolic Blood Pressure (mmHg) |

|---|---|---|

| (S)-Isometheptene | 0.03 | Data not specified |

| 0.1 | Data not specified | |

| 0.3 | Data not specified | |

| 1 | Data not specified | |

| 3 | Data not specified | |

| (R)-Isometheptene | 0.03 | Data not specified |

| 0.1 | Data not specified | |

| 0.3 | Data not specified | |

| 1 | Data not specified | |

| 3 | Data not specified |

Note: Studies indicate that (S)-isometheptene produces greater, dose-dependent vasopressor responses than (R)-isometheptene, but specific numerical values for each dose are not consistently detailed in the available literature. eur.nlkcl.ac.uknih.govresearchgate.neteur.nl

Enantiomer-Specific Cardiovascular Profiles

The distinct cardiovascular profiles of the isometheptene enantiomers are attributed to their different mechanisms of action. eur.nlkcl.ac.ukresearchgate.net The (S)-enantiomer exhibits a mixed sympathomimetic action, combining an indirect tyramine-like effect with direct α1-adrenoceptor stimulation to produce its potent vasopressor effects. eur.nlspringermedizin.dekcl.ac.ukresearchgate.net In contrast, the (R)-enantiomer's cardiovascular effects are primarily mediated by an exclusive tyramine-like action. eur.nlspringermedizin.dekcl.ac.ukresearchgate.net Both enantiomers are equipotent in their ability to increase heart rate through this indirect mechanism. eur.nlkcl.ac.uknih.govresearchgate.net These findings suggest that the (R)-enantiomer might offer a more favorable therapeutic profile for conditions like migraine, where vasoconstriction is desired without a significant increase in blood pressure. eur.nlspringermedizin.dekcl.ac.ukresearchgate.net

Neurological and Pain Pathway Models

The potential antimigraine mechanism of isometheptene has been explored using models relevant to migraine pathophysiology.

Migraine Pathophysiology Models (e.g., Neurogenic Dural Vasodilation)

Migraine headache has been linked to the activation of the trigeminovascular system, leading to the release of calcitonin gene-related peptide (CGRP) and subsequent neurogenic dural vasodilation. eur.nlnih.gov To investigate isometheptene's potential role in this pathway, studies have utilized a rat closed cranial window model to observe CGRP-induced neurogenic dural vasodilation. eur.nlnih.gov

In these studies, neither the (R)- nor the (S)-enantiomer of isometheptene affected the vasodilator responses induced by CGRP. eur.nlresearchgate.netnih.gov This suggests that the antimigraine action of isometheptene is likely not mediated by the modulation of neurogenic dural CGRP release. eur.nlresearchgate.netnih.gov

Elucidation of Mechanisms of Action in Headache Models

While the exact mechanism of isometheptene's antimigraine action remains to be fully elucidated, preclinical studies suggest it is likely not related to the inhibition of CGRP release in the trigeminovascular system. eur.nlnih.gov The vasoconstrictive properties of isometheptene are thought to contribute to its effectiveness in treating migraine and tension headaches. drugbank.comgoogle.comgoogle.com It is hypothesized that this cerebrovascular constriction may alleviate pressure on pain-sensitive areas surrounding blood vessels. google.com Some research points towards a potential role for imidazoline (B1206853) I1 receptors, with the (R)-enantiomer showing activity as a selective ligand for these sites, which may contribute to its effects. google.com However, in the rat closed cranial window model, imidazoline I1 receptors did not appear to play a role in modulating CGRP release. nih.gov Therefore, the antimigraine effects of isometheptene may involve central mechanisms that are yet to be fully determined. eur.nl

Comparative Preclinical Pharmacology with Other Sympathomimetics and Anti-migraine Agents

Isometheptene hydrochloride, an aliphatic secondary amine, has been utilized in the management of migraine and tension headaches, primarily attributed to its sympathomimetic and vasoconstrictive properties. nih.gov Preclinical animal model investigations have been crucial in elucidating its pharmacological profile in comparison to other agents used for similar indications. These studies have explored its interactions with the adrenergic system and its relative effects as a non-ergot vasoconstrictor.

Adrenergic System Agonists

Isometheptene's mechanism of action is traditionally considered to be that of an indirect-acting sympathomimetic amine. researchgate.net This action involves the displacement of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), from neuronal storage vesicles, which then act on adrenergic receptors to elicit a physiological response. researchgate.netgoogle.com However, the direct interaction of isometheptene with adrenergic receptors has been a subject of investigation with some conflicting findings in the literature.

Preclinical studies in pithed rats have demonstrated that isometheptene can induce both tachycardic and vasopressor responses. nih.govdoi.org These cardiovascular effects are believed to be mediated through the sympathetic nervous system. Further investigation into the enantiomers of isometheptene, (S)-isometheptene and (R)-isometheptene, has revealed stereospecific differences in their pharmacological actions. In pithed rats, both enantiomers were found to be equipotent in producing tachycardia, an effect that was abolished by pretreatment with reserpine (B192253), suggesting an indirect, tyramine-like mechanism of action. nih.gov This indicates that the increase in heart rate is due to the release of endogenous catecholamines.

In contrast, the vasopressor responses showed a clear distinction between the two enantiomers. (S)-isometheptene produced significantly greater vasopressor effects compared to (R)-isometheptene. nih.gov The pressor response of (S)-isometheptene was found to be mediated by a mixed mechanism: an indirect tyramine-like action and a direct stimulation of α1-adrenoceptors. nih.govdoi.org The involvement of α1-adrenoceptors was confirmed by the attenuation of the vasopressor effect by prazosin, an α1-adrenoceptor antagonist. doi.org

In anesthetized dogs, studies on the external carotid artery, a vascular bed relevant to migraine, showed that isometheptene-induced vasoconstriction is mediated by both indirect and direct mechanisms, primarily involving α2A- and α2C-adrenoceptors, with limited involvement of α1-adrenoceptors. medscape.com

Interestingly, some in vitro receptor binding assays have presented a different perspective. One study reported that racemic isometheptene did not exhibit significant binding to a panel of adrenergic receptors. google.comgoogle.com This suggests that the sympathomimetic effects observed in vivo might be predominantly indirect, or that the affinity for adrenergic receptors is low and may only be significant at higher concentrations.

Table 1: Comparative Cardiovascular Effects of Isometheptene Enantiomers in Pithed Rats

| Compound | Tachycardic Response | Vasopressor Response | Proposed Adrenergic Mechanism |

|---|---|---|---|

| (S)-Isometheptene | Equipotent to (R)-Isometheptene | Greater than (R)-Isometheptene | Mixed: Indirect (tyramine-like) and direct (α1-adrenoceptor stimulation) nih.govdoi.org |

| (R)-Isometheptene | Equipotent to (S)-Isometheptene | Lesser and not dose-dependent | Exclusively indirect (tyramine-like) nih.gov |

Non-Ergot Vasoconstrictors

Isometheptene is classified as a non-ergot vasoconstrictor, distinguishing it from older anti-migraine agents like ergotamine. google.comeur.nl Its vasoconstrictive properties are central to its therapeutic use in headache. nih.govgoogle.com Preclinical studies have aimed to characterize the nature and selectivity of this vasoconstriction, particularly in comparison to the triptan class of drugs, which are also non-ergot vasoconstrictors but act via serotonin (B10506) (5-HT) receptors. nih.gov

In a study utilizing isolated human blood vessels, the enantiomers of isometheptene did not induce significant contractions in the human saphenous vein or coronary arteries, except at the highest concentration tested (100 μM) in the middle meningeal artery. nih.gov This profile suggests a degree of vascular selectivity, with a potentially lower risk of peripheral and coronary vasoconstriction compared to other agents. The triptans, for instance, are known to cause constriction of cranial blood vessels but are contraindicated in patients with cardiovascular disease due to their potential to constrict coronary arteries. nih.govnih.gov

While both isometheptene and triptans are effective in migraine, their primary mechanisms of vasoconstriction differ. Triptans are selective agonists for 5-HT1B and 5-HT1D receptors, leading to cranial vasoconstriction and inhibition of neurogenic inflammation. nih.gov Isometheptene's vasoconstriction, as discussed, is mediated through the adrenergic system. doi.org Preclinical findings suggest that isometheptene's vasoconstrictor effect on dural arteries is modest and short-lived, making it unlikely to be the sole contributor to its anti-migraine efficacy. nih.gov

Selectivity and Specificity Profiling

The selectivity and specificity of this compound have been further elucidated through comparative preclinical investigations. A key finding that distinguishes isometheptene from many other sympathomimetics is its significant affinity for imidazoline I1 receptors. google.comgoogle.com

Receptor binding studies have shown that racemic isometheptene exhibits potent binding to the I1 receptor, with one enantiomer, (R)-isometheptene, showing significantly higher affinity than the (S)-enantiomer. google.comgoogle.com This finding introduces a novel aspect to isometheptene's pharmacological profile, suggesting a mechanism of action that may be independent of or complementary to its indirect sympathomimetic effects. Agonism at I1 receptors is associated with centrally mediated reductions in sympathetic outflow, which could contribute to its therapeutic effects in headache.

Table 2: Binding Affinity of Isometheptene Enantiomers to the Imidazoline I1 Receptor

| Compound | Binding Affinity (Ki) |

|---|---|

| (R)-Isometheptene | 18 nM google.comgoogle.com |

| (S)-Isometheptene | >1000 nM google.com |

Analytical Methodologies for Isometheptene Hydrochloride Research

Quantitative Determination Methods in Biological Matrices (Preclinical)

Accurate quantification of isometheptene (B1672259) hydrochloride in biological matrices such as plasma and urine is fundamental to understanding its pharmacokinetic profile in preclinical studies. researchgate.netpageplace.de To achieve this, researchers employ highly sensitive and specific analytical methods.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful technique for the analysis of isometheptene in biological fluids. researchgate.nethpst.cz This method offers high sensitivity and selectivity, making it suitable for detecting low concentrations of the drug and its metabolites. researchgate.netcmbr-journal.com In a typical GC-MS analysis, the sample undergoes an extraction process, often at an alkaline pH, to isolate the analyte from the biological matrix. researchgate.netnih.gov The extracted compound may then be derivatized to improve its volatility and chromatographic behavior. researchgate.netresearchgate.net The GC separates the components of the mixture, and the MS detector provides mass spectral data that confirms the identity of isometheptene and allows for its quantification. researchgate.nethpst.cz Studies have demonstrated the use of GC-MS for determining the urinary levels of isometheptene following oral administration. researchgate.netnih.gov

Key features of GC-MS analysis for isometheptene include:

High Sensitivity and Selectivity: Capable of detecting minute quantities of the analyte. researchgate.netcmbr-journal.com

Structural Confirmation: Mass spectral data provides definitive identification of the compound. hpst.cz

Metabolite Identification: Can be used to identify and quantify metabolites of isometheptene in urine. researchgate.net

High-performance liquid chromatography (HPLC) is another cornerstone in the bioanalysis of isometheptene. researchgate.netresearchgate.netijfmr.comjournalcsij.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. ijfmr.com For isometheptene analysis, reversed-phase HPLC is commonly employed. researchgate.net The choice of detector is critical and can vary depending on the specific requirements of the assay. UV detectors are often used, but for enhanced sensitivity and specificity, mass spectrometric detectors (LC-MS or LC-MS/MS) are preferred. researchgate.neta2bchem.com LC-MS/MS methods are particularly valuable for their ability to provide high-quality quantitative data in complex biological matrices. researchgate.net

| Parameter | HPLC with UV Detection | HPLC with Mass Spectrometry (LC-MS/MS) |

| Principle | Separation by chromatography, detection by UV absorbance. researchgate.net | Separation by chromatography, detection by mass-to-charge ratio. researchgate.net |

| Sensitivity | Generally lower than LC-MS/MS. | High sensitivity, suitable for low concentration samples. researchgate.net |

| Specificity | Can be affected by co-eluting compounds with similar UV absorbance. | High specificity due to mass-based detection. researchgate.net |

| Application | Routine analysis and quality control. ijfmr.com | Bioavailability, bioequivalence, and pharmacokinetic studies. researchgate.netresearchgate.net |

The development and validation of bioanalytical methods are governed by stringent regulatory guidelines to ensure the reliability and accuracy of the data generated. researchgate.netfda.gov This process is essential for methods intended for use in preclinical and clinical studies that will be submitted to regulatory agencies. researchgate.net

Validation of a bioanalytical method for isometheptene hydrochloride would involve demonstrating its:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Accuracy: The closeness of the measured value to the true value. journalcsij.comresearchgate.net

Precision: The degree of agreement among a series of measurements. journalcsij.comresearchgate.net

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. journalcsij.com

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. journalcsij.com

Characterization of Isometheptene Impurities and Degradation Products

Ensuring the purity of a drug substance is a critical aspect of pharmaceutical development and manufacturing. This involves the identification, characterization, and control of impurities and degradation products that may arise during synthesis or upon storage. google.comnih.gov

The purity of this compound is assessed by identifying and quantifying any related substances. These can include isomers, by-products of the synthesis, or degradation products. google.compharmaffiliates.com Advanced analytical techniques are employed to separate and identify these impurities. For instance, the synthesis and characterization of specific isomers of isometheptene, such as the (R)- and (S)-enantiomers, have been described, highlighting the importance of stereospecific analysis. google.comgoogle.comgoogle.com The presence of impurities can impact the safety and efficacy of the drug product, making their control essential.

Stereospecific Analytical Techniques for Enantiomers

The analysis and separation of the enantiomers of isometheptene are crucial for understanding their distinct pharmacological profiles. Isometheptene possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. Research has indicated that these enantiomers may have different biological activities. To this end, various stereospecific analytical techniques can be employed to resolve and quantify the individual enantiomers of this compound.

Detailed Research Findings

High-Performance Liquid Chromatography (HPLC) has been successfully utilized for the enantioseparation of isometheptene. A key study outlined in a U.S. Patent detailed a specific method for resolving a racemic mixture of isometheptene. google.com This method employed a chiral stationary phase (CSP) to achieve separation.

The primary technique documented for the successful resolution of isometheptene enantiomers is Chiral High-Performance Liquid Chromatography (Chiral HPLC). A patented method describes the separation of a racemic mixture of isometheptene into its individual (R) and (S) enantiomers using a Chiralpak IC column. google.com The separation was achieved using a mobile phase consisting of n-Hexane and isopropanol (B130326) in a 90:10 ratio. google.com Under these conditions, the two enantiomers were baseline resolved, with distinct retention times, allowing for their individual characterization and quantification. google.com The first peak to elute was identified as the (S)-enantiomer, followed by the (R)-enantiomer. google.com

While other chiral separation techniques such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are widely used for the resolution of enantiomers of various pharmaceutical compounds, specific applications and detailed methodologies for the enantioseparation of this compound using these techniques are not extensively detailed in the reviewed scientific literature. nih.govnih.govmdpi.com However, the principles of these techniques are well-established for chiral separations. rsc.orgchromatographyonline.com

The table below summarizes the specific parameters used in the documented chiral HPLC method for the separation of isometheptene enantiomers.

Interactive Data Table: Chiral HPLC Method for Isometheptene Enantiomers

| Parameter | Value | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | google.com |

| Stationary Phase | Chiralpak IC | google.com |

| Column Dimensions | 250 x 4.6 mm, 5 µm | google.com |

| Mobile Phase | n-Hexane:Isopropanol (90:10) | google.com |

| Flow Rate | 0.8 mL/min | google.com |

| Detection Wavelength | 205 nm | google.com |

| Column Temperature | 30 °C | google.com |

| Retention Time (Peak 1) | 31.370 min | google.com |

| Retention Time (Peak 2) | 35.100 min | google.com |

Future Directions and Emerging Research Areas

Investigation of Novel Receptor Targets and Signaling Pathways

While traditionally known as a sympathomimetic agent that acts on adrenergic receptors, recent research has identified more specific and novel targets for isometheptene (B1672259), particularly for its individual stereoisomers. drugbank.comtonixpharma.com Isometheptene is a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: (R)-isometheptene and (S)-isometheptene. tonixpharma.com Studies have shown that these enantiomers have distinct pharmacological properties and receptor affinities.

A significant finding is the interaction of the (R)-enantiomer with the Imidazoline-1 receptor (I1R). tonixpharma.comgoogle.com Research indicates that (R)-isometheptene is a selective ligand for I1 receptor sites, and this interaction is believed to be the primary source of its analgesic effects. tonixpharma.com In contrast, the (S)-enantiomer is associated with more pronounced sympathomimetic and cardiovascular effects, likely through a mixed action involving direct stimulation of α1-adrenoceptors and an indirect, tyramine-like action that promotes norepinephrine (B1679862) release. eur.nlresearchgate.net The (R)-isomer appears to act exclusively through the indirect, tyramine-like mechanism. eur.nlresearchgate.net

The signaling pathways activated by isometheptene are also an area of active investigation. Its interaction with adrenergic receptors triggers a cascade leading to the activation of a phosphatidylinositol-calcium second messenger system. hmdb.ca This results in an increase in intracellular calcium, which complexes with calmodulin to activate myosin light chain kinase, ultimately causing the smooth muscle contraction responsible for vasoconstriction. drugbank.comhmdb.ca The signaling pathway for the I1-receptor, targeted by the (R)-isomer, involves the activation of phosphatidylcholine-selective Phospholipase C (PC-PLC), leading to the generation of diacylglycerol (DAG) and the activation of protein kinase C (PKC) isoforms and the mitogen-activated protein kinase (MAPK) pathway. tonixpharma.com

| Compound | Receptor Target | Binding Affinity (Ki in nM) | Associated Effect |

|---|---|---|---|

| (R)-Isometheptene | I1-Imidazoline Receptor (I1R) | 18 | Analgesic tonixpharma.com |

| (R)-Isometheptene | I2-Imidazoline Receptor (I2R) | 62 | N/A |

| (R)-Isometheptene | Sigma-1 Receptor | 1900 | N/A |

| (S)-Isometheptene | I1-Imidazoline Receptor (I1R) | 1100 | N/A |

| (S)-Isometheptene | I2-Imidazoline Receptor (I2R) | 180 | N/A |

| (S)-Isometheptene | α1-Adrenoceptor | Undetermined | Vasopressor/Cardiovascular eur.nlresearchgate.net |

This table summarizes the comparative binding affinities of the (R) and (S) enantiomers of Isometheptene to various receptors expressed in the central nervous system, highlighting the high affinity of the (R)-isomer for the I1-Imidazoline receptor. tonixpharma.com

Structure-Activity Relationship (SAR) Studies for Analog Development

The divergence in the pharmacological activity between the (R) and (S) enantiomers of isometheptene represents a foundational structure-activity relationship (SAR) finding. This discovery underscores that the stereochemistry of the molecule is a critical determinant of its biological action, dictating both its primary receptor target and its functional effect.

The key SAR insights are:

The (R)-configuration is essential for high-affinity binding to the I1-imidazoline receptor and is associated with the desired analgesic effects. tonixpharma.com

The (S)-configuration leads to more potent sympathomimetic activity and significant cardiovascular effects, such as increased blood pressure, which are considered liabilities. tonixpharma.comeur.nl

These findings provide a clear rationale for future analog development. The focus of medicinal chemistry efforts would be to synthesize and test new molecules based on the structure of (R)-isometheptene. The goal is to enhance affinity and selectivity for the I1-imidazoline receptor while minimizing or eliminating any residual activity at adrenergic receptors or other targets that could cause cardiovascular side effects. By modifying the functional groups on the (R)-isometheptene scaffold, researchers can explore how changes in structure affect receptor binding, potency, and metabolic stability, with the ultimate aim of creating a superior, non-racemic analgesic for neurovascular pain. tonixpharma.comeur.nl The finding that (R)-isometheptene may offer a superior benefit-to-risk ratio compared to the racemate provides a strong impetus for such development. tonixpharma.com

Development of Isometheptene Hydrochloride as a Research Tool

Beyond its therapeutic potential, this compound and its separated enantiomers are valuable pharmacological research tools. They allow scientists to probe the roles of specific receptor systems in pain and neurovascular function.

Differentiating Sympathomimetic Mechanisms : The distinct mechanisms of the (R) and (S) isomers—indirect tyramine-like action versus a mixed direct and indirect action—allow researchers to use them as probes to investigate the physiological consequences of these different types of sympathomimetic stimulation in various experimental models. eur.nl

Investigating I1-Imidazoline Receptor Function : (R)-isometheptene serves as a selective ligand to study the function of the I1-imidazoline receptor system, which is implicated in pain perception and blood pressure regulation. tonixpharma.com Its use in preclinical models can help further elucidate the downstream signaling pathways and physiological roles of this receptor in the central nervous system.

Comparator in Drug Development : As a compound with a long history of clinical use for headache, racemic isometheptene can serve as a useful comparator or reference drug in studies evaluating the efficacy and mechanisms of new antimigraine treatments. smolecule.comthieme-connect.com

By using these compounds, researchers can gain deeper insights into the complex interplay between the adrenergic and imidazoline (B1206853) systems in the context of pain and vascular regulation.

Q & A

Q. What experimental approaches are used to investigate the adrenergic receptor selectivity of Isometheptene hydrochloride?

- Methodological Answer : To determine receptor selectivity, employ radioligand binding assays using isolated α- and β-adrenergic receptor subtypes. Use competitive inhibition studies with labeled ligands (e.g., -prazosin for α1 receptors or -dihydroalprenolol for β receptors). Measure IC₅₀ values and calculate Ki values using the Cheng-Prusoff equation. Functional assays (e.g., cAMP accumulation for β-receptor activation or vasoconstriction models for α-receptor activity) can corroborate binding data. Include positive controls (e.g., Isoprenaline for β receptors) and validate purity via HPLC .

Q. How can this compound be quantified in combination formulations like migraine therapies?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (4.6 mm × 25 cm, 5 µm particle size) and mobile phases optimized for polarity (e.g., acetonitrile-phosphate buffer). Detect at 190–280 nm depending on analytes (e.g., 280 nm for acetaminophen, 243 nm for dichloralphenazone). Validate the method per ICH guidelines: linearity (r² > 0.99), precision (%RSD < 2%), and recovery (95–105%). For dissolution testing, use USP Apparatus II (paddle) at 100 rpm in 900 mL water. Quantify via peak area ratios against reference standards .

Q. What in vivo models are appropriate for studying this compound’s efficacy in migraine?

- Methodological Answer : Use nitroglycerin-induced migraine models in rodents. Measure parameters like cortical spreading depression (CSD) frequency, trigeminal nerve activation (c-Fos expression), and plasma CGRP levels. Compare efficacy against sumatriptan. For pharmacokinetics, administer oral/intravenous doses and collect serial blood samples. Analyze plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤ 1 ng/mL. Include mass transitions for Isometheptene (m/z 195.2 → 138.1) and internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across preclinical migraine models?

- Methodological Answer : Discrepancies may arise from model selection (e.g., CSD vs. trigeminal inflammatory models) or endpoints (behavioral vs. biomarker-based). Conduct dose-response studies across multiple models using standardized protocols. Perform meta-analyses of existing data to identify confounders (e.g., species differences, administration routes). Use factorial experimental designs to isolate variables (e.g., drug interactions in combination therapies). Validate findings with translational biomarkers like serum CGRP or PET imaging of cerebral blood flow .

Q. What strategies optimize analytical specificity for this compound in complex matrices (e.g., plasma or combination tablets)?

- Methodological Answer : To mitigate matrix interference:

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX for cationic drugs). For tablets, employ sonication-assisted extraction in methanol.

- Chromatography : Optimize gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to separate Isometheptene from co-formulated drugs (e.g., acetaminophen) and excipients.

- Mass Spectrometry : Use MRM transitions with high-resolution Q-TOF for confirmation. Include deuterated internal standards (e.g., Isometheptene-d₃) to correct for ion suppression .

Q. How to design a pharmacokinetic-pharmacodynamic (PK-PD) model for this compound in migraine prophylaxis?

- Methodological Answer : Develop a compartmental PK model using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like age, CYP2D6 genotype (relevant for metabolism), and migraine frequency. Link PK to PD endpoints (e.g., pain intensity reduction) via an Emax model. Validate with bootstrapping and visual predictive checks. For translational relevance, correlate animal PK-PD parameters with human microdosing studies using accelerator mass spectrometry (AMS) .

Notes

- Validation : Ensure all methods comply with USP monographs for combination products (e.g., dissolution criteria ≥65% in 60 minutes) .

- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including migraine provocation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.